Product packaging for Acalabrutinib Maleate(Cat. No.:CAS No. 2242394-65-4)

Acalabrutinib Maleate

Cat. No.: B10854170
CAS No.: 2242394-65-4
M. Wt: 581.6 g/mol
InChI Key: JWEQLWMZHJSMEC-AFJTUFCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acalabrutinib Maleate is the maleate monohydrate salt form of Acalabrutinib (also known as ACP-196), a potent, selective, and irreversible second-generation inhibitor of Bruton's Tyrosine Kinase (BTK) . It was rationally designed to be more potent and selective than the first-generation inhibitor Ibrutinib, covalently binding to the Cys481 residue in the BTK active site to inhibit its enzymatic activity . This mechanism suppresses B-cell receptor signaling, leading to the inhibition of malignant B-cell proliferation, trafficking, chemotaxis, and survival . In preclinical research, Acalabrutinib has demonstrated high selectivity for BTK with minimal off-target effects on other kinases including ITK, TEC, and EGFR, which is a hypothesized advantage for reducing certain adverse effects in a clinical setting . Acalabrutinib is a key research tool for studying B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and small lymphocytic lymphoma (SLL) . The parent compound, Acalabrutinib, has received FDA approval for the treatment of these conditions, underscoring its significant research and therapeutic value . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27N7O6 B10854170 Acalabrutinib Maleate CAS No. 2242394-65-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2242394-65-4

Molecular Formula

C30H27N7O6

Molecular Weight

581.6 g/mol

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C26H23N7O2.C4H4O4/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20;5-3(6)1-2-4(7)8/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-;/m0./s1

InChI Key

JWEQLWMZHJSMEC-AFJTUFCWSA-N

Isomeric SMILES

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular Pharmacology of Acalabrutinib Maleate

Mechanism of Bruton's Tyrosine Kinase (BTK) Inhibition

The inhibitory action of acalabrutinib (B560132) is characterized by its specific covalent binding to the BTK active site, leading to sustained, irreversible enzyme inactivation.

Covalent Binding to Cysteine-481 in the BTK Active Site

Acalabrutinib possesses a reactive butynamide group that facilitates its covalent attachment to Cysteine-481 (Cys-481) within the ATP-binding pocket of the BTK enzyme. nih.govpatsnap.com This targeted interaction is highly specific, forming a stable, irreversible bond that effectively blocks the catalytic activity of BTK. patsnap.com Both acalabrutinib and its active metabolite, ACP-5862, are capable of forming this covalent bond with the cysteine residue, leading to the inhibition of BTK's enzymatic functions.

Dynamics of Irreversible Enzyme Inactivation

The covalent modification of Cys-481 by acalabrutinib results in the irreversible inactivation of the BTK enzyme. This mechanism ensures prolonged target occupancy and a sustained pharmacodynamic effect that extends beyond the plasma half-life of the drug. By permanently disabling the kinase, acalabrutinib effectively disrupts the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting the pathways necessary for the survival and proliferation of malignant B-cells. patsnap.com

Selective Targeting Profile of Acalabrutinib Maleate (B1232345)

Acalabrutinib was developed to have a more selective binding profile compared to the first-generation BTK inhibitor, ibrutinib (B1684441), with the aim of minimizing off-target effects. nih.govthe-hospitalist.orgmdedge.com

Differential Kinase Selectivity Compared to Other BTK Inhibitors

In vitro kinase assays have demonstrated that acalabrutinib has a narrower spectrum of kinase inhibition than ibrutinib. nih.gov While both drugs target BTK, ibrutinib also inhibits several other kinases containing a homologous cysteine residue, such as those in the TEC and EGFR families. nih.gov Acalabrutinib, however, shows significantly less activity against these other kinases. nih.gov For instance, the IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity, is substantially higher for acalabrutinib against many off-target kinases compared to ibrutinib. scispace.com

KinaseAcalabrutinib IC50 (nM)Ibrutinib IC50 (nM)
BTK5.11.5
ITK>100010.7
TEC>10002.0
EGFR>10005.6

Minimization of Off-Target Kinase Activity

The enhanced selectivity of acalabrutinib results in minimal inhibition of off-target kinases. nih.gov Unlike ibrutinib, acalabrutinib does not significantly inhibit kinases such as ITK, EGFR, ERBB2, ERBB4, JAK3, and various members of the SRC family (BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1) at physiologically relevant concentrations. drugbank.com This high degree of selectivity is attributed to the reduced intrinsic reactivity of acalabrutinib's butynamide group, which limits its interaction with other kinases that have cysteine-mediated covalent binding potential. nih.gov This minimization of off-target activity is believed to contribute to an improved safety profile. the-hospitalist.orgmdedge.com

Downstream Signaling Pathway Modulation

By irreversibly inhibiting BTK, acalabrutinib effectively blocks the downstream signaling pathways that are crucial for B-cell function. researchgate.net The binding of an antigen to the B-cell receptor normally triggers a cascade of phosphorylation events, leading to the activation of several key signaling molecules. Acalabrutinib's inhibition of BTK interrupts this cascade.

Research has shown that treatment with acalabrutinib leads to a significant reduction in the phosphorylation of key downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), extracellular signal-regulated kinase (ERK), and protein kinase B (AKT). nih.govnih.govresearchgate.net The inhibition of PLCγ2 phosphorylation disrupts the subsequent signaling events that lead to calcium mobilization and the activation of transcription factors. nih.gov Similarly, the reduced phosphorylation of ERK and AKT, which are central components of pathways that regulate cell proliferation and survival, contributes to the anti-proliferative effects of acalabrutinib. researchgate.net In preclinical models, acalabrutinib has been shown to decrease the autophosphorylation of BTK and reduce the phosphorylation of PLCγ2, S6, and ERK, thereby inhibiting B-cell receptor signaling. nih.gov

Disruption of the B-cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is fundamental for the development, activation, and survival of B lymphocytes. nih.govnih.gov In many B-cell cancers, this pathway is hyperactive, promoting the uncontrolled growth of malignant cells. patsnap.com Acalabrutinib exerts its therapeutic effect by precisely intervening in this pathway.

The primary molecular target of acalabrutinib is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that serves as a critical signaling molecule downstream of the B-cell receptor. frontiersin.orgnih.gov Acalabrutinib and its active metabolite, ACP-5862, form a covalent bond with a specific cysteine residue, Cys481, located in the active site of the BTK enzyme. patsnap.comdrugbank.com This binding is irreversible and leads to the potent inhibition of BTK's enzymatic activity. patsnap.comnih.gov

By inactivating BTK, acalabrutinib effectively blocks the entire downstream signaling cascade that would normally be triggered by BCR activation. drugbank.com This includes preventing the BTK-mediated phosphorylation and activation of key signaling molecules such as phospholipase C gamma 2 (PLCγ2). drugbank.comdovepress.com The interruption of this cascade disrupts the signals that are necessary for B-cell trafficking, chemotaxis, and adhesion. drugbank.com

A key characteristic of acalabrutinib is its high selectivity for BTK, with minimal activity against other kinases. nih.govfrontiersin.org This specificity is attributed to the reduced intrinsic reactivity of its reactive butynamide group, which limits the inhibition of off-target kinases that also have cysteine residues. nih.gov Unlike the first-generation BTK inhibitor ibrutinib, acalabrutinib shows significantly less inhibition of other kinases such as interleukin-2-inducible T-cell kinase (ITK), epidermal growth factor receptor (EGFR), and members of the Src kinase family. nih.govdrugbank.comnih.gov This enhanced selectivity is a defining feature of its molecular pharmacology. nih.govnih.gov

Table 1: Comparative Kinase Inhibition Profile This table illustrates the concentration of the drug needed to inhibit 50% of the kinase's activity (IC50). A lower value indicates greater potency.

Kinase Acalabrutinib IC50 (nmol/L) Ibrutinib IC50 (nmol/L)
BTK 5.1 1.5
BMX <100 Low nanomolar range
TEC <100 Low nanomolar range
ERBB4 <100 Low nanomolar range
ITK Not significantly inhibited Low nanomolar range
EGFR Not inhibited Low nanomolar range

Data sourced from multiple in vitro and biochemical assays. aacrjournals.orgnih.gov

Influence on B-cell Proliferation and Survival Pathways

The disruption of the BCR signaling pathway by acalabrutinib has profound consequences for the proliferation and survival of malignant B-cells. nih.govdrugbank.com Healthy and cancerous B-cells rely on the continuous signaling from the BCR pathway for their maintenance and growth. nih.gov By inhibiting BTK, acalabrutinib effectively cuts off these essential pro-survival signals. nih.gov

Inhibition of BTK prevents the activation of several downstream pathways crucial for lymphocyte survival, including the Akt, extracellular signal-regulated kinase (ERK), and nuclear factor-kappa B (NF-κB) pathways. researchgate.netnih.govnih.gov The NF-κB pathway, in particular, is a critical regulator of genes involved in cell proliferation, and its constitutive activation is a hallmark of many B-cell malignancies. nih.gov By blocking BTK, acalabrutinib prevents the activation of NF-κB, thereby inhibiting the transcription of genes that promote cell survival. researchgate.net

This interruption of vital signaling ultimately triggers apoptosis, or programmed cell death, in the malignant B-cells. researchgate.netpatsnap.com Furthermore, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins like CD86 and CD69, which are markers of B-cell activation and are involved in cell-to-cell interactions that support tumor growth. drugbank.comnih.gov Preclinical research in mouse models of chronic lymphocytic leukemia (CLL) has demonstrated that acalabrutinib effectively inhibits BCR signaling, leading to a significant reduction in tumor burden and an increase in survival. nih.govaacrjournals.orgnih.gov The treatment potently inhibits the phosphorylation of key signaling molecules, including BTK, PLCγ2, S6, and ERK, confirming its on-target effects in vivo. nih.gov

Table 2: Downstream Effects of Acalabrutinib on B-Cell Signaling

Downstream Molecule/Marker Effect of Acalabrutinib Pathway/Function
p-BTK Decreased Phosphorylation BCR Signaling
p-PLCγ2 Decreased Phosphorylation BCR Signaling, Calcium Mobilization
p-ERK Decreased Phosphorylation Proliferation, Survival (MAPK Pathway)
p-S6 Decreased Phosphorylation Cell Growth, Proliferation (mTOR Pathway)
NF-κB Inhibition of Activation Survival, Proliferation, Gene Expression
CD69 Inhibition of Expression B-Cell Activation Marker
CD86 Inhibition of Expression B-Cell Activation, Costimulation

Data compiled from in vitro and in vivo studies. researchgate.netdrugbank.comnih.gov

Preclinical Pharmacodynamics and Metabolite Activity

Bruton's Tyrosine Kinase (BTK) Target Occupancy and Exposure Relationships

Acalabrutinib (B560132) is a potent and highly selective inhibitor of Bruton tyrosine kinase (BTK) that binds covalently to Cys481 in the ATP-binding pocket of the enzyme. nih.gov This irreversible binding leads to sustained target inhibition. aacrjournals.org

Preclinical studies in various animal models have demonstrated that acalabrutinib achieves high and sustained BTK occupancy. In a mouse model of chronic lymphocytic leukemia (CLL), treatment with acalabrutinib resulted in a median BTK occupancy of 96% after one week and 97% after four weeks, indicating that the target remains fully and continuously inhibited over time. nih.gov

Studies in canine models of B-cell non-Hodgkin lymphoma also showed significant BTK target coverage. In dogs receiving 2.5 mg/kg daily, full BTK occupancy (>90%) was achieved in peripheral B-cells within 3 hours of the first dose for most animals. nih.gov Even at trough levels (12 or 24 hours after the prior dose), BTK occupancy ranged from 83% to 99% after 7 days of treatment, with higher dose cohorts showing complete target coverage. nih.gov

Table 1: Percentage of BTK Target Occupancy in Canine Peripheral Blood B-cells and Lymphoma Aspirates Following Acalabrutinib Treatment nih.govresearchgate.net

Dose CohortTime PointPeripheral Blood B-cells (% Occupancy)Lymphoma Aspirates (% Occupancy)
2.5 mg/kg QDDay 1, 3 hr85.288.5
2.5 mg/kg QDDay 7, Pre-dose94.296.0
10 mg/kg QODDay 1, 3 hr99.099.0
10 mg/kg QODDay 7, Pre-dose99.099.0
20 mg/kg QODDay 1, 3 hr99.099.0
20 mg/kg QODDay 7, Pre-dose99.099.0

All values are presented as the average percentage BTK occupancy. QD: Once daily; QOD: Once every other day.

The high degree of BTK occupancy observed in preclinical models correlates directly with potent on-target pharmacological effects. In mouse models of CLL, the sustained inhibition of BTK leads to a significant decrease in the activation of key downstream signaling molecules, including BTK itself, PLCγ2, S6, and ERK. nih.gov Similarly, in ex vivo studies using primary canine lymphoma cells, acalabrutinib treatment resulted in a dose-dependent inhibition of BTK autophosphorylation and its downstream targets. researchgate.net These on-target effects on the B-cell receptor (BCR) signaling pathway ultimately contribute to reduced tumor burden and increased survival in animal models. nih.gov

Characterization of Active Metabolite ACP-5862

Metabolic studies in humans, rats, and dogs revealed that acalabrutinib is extensively metabolized. aacrjournals.org The major circulating metabolite, identified as ACP-5862 (also known as M27), was found to be pharmacologically active. aacrjournals.orgnih.gov

ACP-5862 is formed through the oxidation of acalabrutinib, a process that results in the opening of the pyrrolidine ring to form a ketone/amide structure. nih.gov Crucially, the butynamide portion of the molecule, which acts as the electrophile for covalent binding to BTK, remains intact in the metabolite. aacrjournals.org

In vitro studies using recombinant cytochrome P450 (rCYP) enzymes have definitively identified CYP3A4 as the primary enzyme responsible for the formation of ACP-5862 from acalabrutinib. nih.govresearchgate.net Further in vitro experiments have also indicated that the subsequent metabolism and clearance of ACP-5862 are also mainly mediated by CYP3A enzymes. nih.gov The kinetics of ACP-5862 formation by CYP3A4 have been characterized with a Michaelis constant (Km) of 2.78 μM and a maximum velocity (Vmax) of 4.13 pmol/pmol CYP3A/min. nih.govresearchgate.netresearchgate.net

ACP-5862 is not an inert metabolite; it possesses intrinsic activity as a covalent inhibitor of BTK. aacrjournals.orgnih.gov Biochemical kinase assays confirmed that ACP-5862 binds irreversibly to wild-type BTK. nih.gov Its potency has been quantified in various assays, showing an IC₅₀ value of 5.0 nM for BTK. medchemexpress.comtargetmol.com This is approximately twofold lower than the potency of the parent compound, acalabrutinib, which has an IC₅₀ of 3 nM. nih.govmedchemexpress.comtargetmol.com

Binding kinetics studies indicated that while acalabrutinib and ACP-5862 have similar affinity (Kᵢ) for BTK, the inactivation rate (kᵢₙₐ꜀ₜ) for ACP-5862 was about half that of acalabrutinib, confirming the roughly twofold lower covalent inhibition potency. aacrjournals.org Despite this, ACP-5862 demonstrates a similarly high kinase selectivity profile to acalabrutinib. aacrjournals.orgnih.govnih.gov

Table 2: In Vitro Inhibitory Activity of Acalabrutinib and ACP-5862

CompoundAssayValue
AcalabrutinibBTK IC₅₀3 nM medchemexpress.comtargetmol.com
ACP-5862BTK IC₅₀5.0 nM medchemexpress.comtargetmol.com
AcalabrutinibhWB CD69 Expression EC₅₀9.2 ± 4.4 nM aacrjournals.org
ACP-5862hWB CD69 Expression EC₅₀64 ± 6 nM aacrjournals.org
AcalabrutinibhWB CD69 Expression EC₉₀72 ± 20 nM aacrjournals.org
ACP-5862hWB CD69 Expression EC₉₀544 ± 376 nM aacrjournals.org

hWB: human Whole Blood

Given its retained covalent binding properties, inhibitory potency, and substantial circulation levels, it is suggested that ACP-5862 may contribute to the clinical efficacy observed in patients treated with acalabrutinib. nih.govresearchgate.net When considering the total active components (acalabrutinib plus ACP-5862), the combined effect provides substantial BTK inhibition. nih.gov The characterization of this active metabolite is important for understanding the complete pharmacological profile of acalabrutinib administration. nih.gov

Preclinical Transporter and Enzyme Interactions

In preclinical studies, acalabrutinib and its major active metabolite, ACP-5862, were evaluated to characterize their potential for drug-drug interactions by examining their roles as substrates or inhibitors of various drug transporters and cytochrome P450 (CYP) enzymes.

In vitro assessments were conducted to determine the interaction of acalabrutinib and its primary metabolite, ACP-5862, with several key drug transporters. These studies are crucial for predicting potential pharmacokinetic interactions when co-administered with other medications.

Regarding BCRP, while both the parent drug and its metabolite are substrates, modeling suggests that acalabrutinib may weakly inhibit intestinal BCRP, potentially causing a modest increase in the exposure of co-administered BCRP substrates. aacrjournals.org However, this effect is not expected at the systemic level. aacrjournals.org

Conversely, acalabrutinib and ACP-5862 are not substrates for the hepatic uptake transporters Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) or OATP1B3. nih.govaacrjournals.org Furthermore, acalabrutinib does not act as a substrate for the renal uptake transporters Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), or Organic Cation Transporter 2 (OCT2). aacrjournals.orgtga.gov.au

Preclinical data also indicate that the pharmacokinetics of substrates for Multidrug and Toxin Extrusion Protein 1 (MATE1) and MATE2-K are unlikely to be affected by the presence of acalabrutinib or ACP-5862. aacrjournals.org Additionally, acalabrutinib does not inhibit OAT1, OAT3, OCT2, OATP1B1, or OATP1B3 at clinically relevant concentrations. tga.gov.au

The table below summarizes the preclinical findings regarding the interactions of acalabrutinib and its active metabolite ACP-5862 with various drug transporters.

TransporterAcalabrutinib InteractionACP-5862 Interaction
P-glycoprotein (P-gp/MDR1)Substrate; Not an inhibitor nih.govaacrjournals.orgnih.govSubstrate nih.govaacrjournals.org
Breast Cancer Resistance Protein (BCRP)Substrate; Weak intestinal inhibitor nih.govaacrjournals.orgSubstrate nih.govaacrjournals.org
Organic Anion-Transporting Polypeptide (OATP1B1, OATP1B3)Not a substrate or inhibitor nih.govaacrjournals.orgtga.gov.auNot a substrate nih.govaacrjournals.org
Organic Anion Transporter (OAT1, OAT3)Not a substrate or inhibitor aacrjournals.orgtga.gov.auNot specified
Organic Cation Transporter (OCT2)Not a substrate or inhibitor aacrjournals.orgtga.gov.auNot specified
Multidrug and Toxin Extrusion Protein (MATE1, MATE2-K)No significant interaction predicted aacrjournals.orgNo significant interaction predicted aacrjournals.org

While acalabrutinib is primarily metabolized by CYP3A4, preclinical in vitro studies have investigated its potential to inhibit or induce other cytochrome P450 enzymes. These investigations are essential for predicting drug-drug interactions that are not related to the primary metabolic pathway.

Acalabrutinib was found to be a weak inhibitor of CYP2C8 and CYP2C9. nih.govtga.gov.auresearchgate.net Its major active metabolite, ACP-5862, also demonstrates weak inhibition of CYP2C8 (as a time-dependent inactivator), CYP2C9, and CYP2C19. nih.govtga.gov.aumedchemexpress.com Despite these findings, physiologically-based pharmacokinetic (PBPK) modeling has predicted that these weak inhibitory effects are not likely to result in clinically significant drug interactions with sensitive substrates of these enzymes. nih.gov

Acalabrutinib does not inhibit CYP1A2, CYP2B6, CYP2C19, or CYP2D6. aacrjournals.orgtga.gov.au Similarly, the ACP-5862 metabolite does not inhibit CYP1A2, CYP2B6, or CYP2D6. aacrjournals.orgtga.gov.au

In terms of enzyme induction, studies on mRNA expression indicate that acalabrutinib is a weak inducer of CYP1A2, CYP2B6, and CYP3A4. tga.gov.au The ACP-5862 metabolite was also shown to be a weak inducer of CYP3A4 mRNA. tga.gov.au However, other reports clarify that neither the parent compound nor the metabolite acts as a strong inducer for these enzymes. nih.govaacrjournals.orgresearchgate.net

The table below provides a summary of the preclinical inhibitory and inductive effects of acalabrutinib and its active metabolite, ACP-5862, on various CYP enzymes.

CYP EnzymeAcalabrutinib InteractionACP-5862 Interaction
CYP1A2No inhibition; Weak induction aacrjournals.orgtga.gov.auNo inhibition aacrjournals.orgtga.gov.au
CYP2B6No inhibition; Weak induction tga.gov.auNo inhibition tga.gov.au
CYP2C8Weak inhibitor nih.govtga.gov.auresearchgate.netWeak, time-dependent inactivator tga.gov.aumedchemexpress.com
CYP2C9Weak inhibitor nih.govtga.gov.auresearchgate.netWeak inhibitor nih.govtga.gov.auresearchgate.net
CYP2C19No inhibition tga.gov.auWeak inhibitor nih.govaacrjournals.orgtga.gov.au
CYP2D6No inhibition aacrjournals.orgtga.gov.auNo inhibition tga.gov.au

Mechanisms of Resistance to Acalabrutinib Maleate

Acquired Mutations in Bruton's Tyrosine Kinase (BTK)

The most common mechanism of acquired resistance to acalabrutinib (B560132) involves mutations in the BTK gene. ashpublications.orgnih.gov These mutations interfere with the binding of acalabrutinib to BTK, allowing the kinase to remain active and promote cancer cell survival and proliferation. ashpublications.org

The most frequently observed resistance mutation is a substitution at the Cysteine-481 residue, the site of covalent binding for acalabrutinib. nih.govoncpracticemanagement.com The most common substitution is C481S (cysteine to serine). oncpracticemanagement.commdpi.com This mutation prevents the irreversible binding of acalabrutinib, reducing it to a transient and less effective interaction. nih.gov Studies have shown that BTK C481 mutations are detected in a significant percentage of patients who relapse on acalabrutinib therapy. For instance, one study found BTK C481 mutations in 69% of patients with relapsed Chronic Lymphocytic Leukemia (CLL), with C481S being the predominant mutation. ashpublications.orgoncpracticemanagement.com Other less common substitutions at this position, such as C481R and C481Y, have also been reported. ashpublications.orgmdpi.com

Besides mutations at the C481 residue, other alterations in the BTK gene can also lead to resistance. These include:

Gatekeeper Mutations: The T474I mutation, located near the ATP-binding pocket, is a known gatekeeper mutation. ashpublications.orgashpublications.org It can reduce the binding affinity of BTK inhibitors. In some cases, the T474I mutation has been found to co-occur with C481S mutations in patients progressing on acalabrutinib. ashpublications.orgmdpi.com

Kinase-Impaired Mutations: Mutations like L528W can disable the kinase activity of BTK but maintain downstream signaling through a scaffolding function. ashpublications.org While more commonly associated with resistance to other BTK inhibitors, the potential for such mutations to arise under acalabrutinib pressure exists. nih.govmdpi.com

Novel Mutations: Research has identified other novel mutations, such as E41V, in patients treated with acalabrutinib, although their precise role in conferring resistance is still under investigation. ashpublications.orgmdpi.com

Table 1: Key BTK Mutations Associated with Acalabrutinib Resistance

Mutation Type Effect on Acalabrutinib Binding Reference
C481S/R/Y Cysteine-481 Substitution Prevents irreversible covalent binding, leading to transient inhibition. ashpublications.orgoncpracticemanagement.commdpi.com
T474I Gatekeeper Reduces binding affinity of the inhibitor. ashpublications.orgashpublications.org
L528W Kinase-Impaired Disables kinase activity but maintains downstream signaling. nih.govashpublications.org
E41V Novel Role in resistance is under investigation. ashpublications.orgmdpi.com

Mutations in Downstream Signaling Components (e.g., Phospholipase Cγ2 (PLCG2))

Resistance to acalabrutinib can also arise from mutations in genes that encode proteins acting downstream of BTK in the B-cell receptor (BCR) signaling pathway. nih.govashpublications.org The most notable of these is Phospholipase Cγ2 (PLCG2). nih.gov

Mutations in PLCG2, such as R665W, S707Y, and L845F, can lead to a gain-of-function, making the protein constitutively active or hyper-responsive to upstream signals. mdpi.comnih.gov This allows for the continued activation of the BCR pathway, bypassing the need for active BTK and thereby rendering acalabrutinib ineffective. nih.gov While PLCG2 mutations are a recognized resistance mechanism for covalent BTK inhibitors, they appear to be less common in patients treated with acalabrutinib compared to the first-generation inhibitor, ibrutinib (B1684441). mdpi.comnih.gov In some instances, PLCG2 mutations have been found to co-exist with BTK C481S mutations. ashpublications.orgmdpi.com

Emergent Resistance Mechanisms to Covalent BTK Inhibitors

The landscape of resistance to covalent BTK inhibitors is continually evolving. ashpublications.org Beyond the well-established BTK and PLCG2 mutations, other mechanisms are emerging from clinical and preclinical research. These can include alterations in other components of the BCR signaling pathway or activation of alternative survival pathways that are independent of BCR signaling. nih.gov For example, mutations in CARD11 have been shown to confer resistance to ibrutinib in vitro by activating the NF-κB pathway, a mechanism that could potentially impact acalabrutinib efficacy as well. mdpi.com The loss of del(8p), which leads to the loss of TRAIL-R, has also been reported in patients resistant to ibrutinib. nih.gov

Cross-Resistance Patterns with Other BTK Inhibitors

The development of resistance to one BTK inhibitor can have implications for the efficacy of subsequent treatments with other inhibitors in the same class.

Covalent BTK Inhibitors: Due to their shared mechanism of binding to C481, the emergence of a C481S mutation during acalabrutinib therapy generally confers cross-resistance to other covalent BTK inhibitors like ibrutinib and zanubrutinib (B611923). mdpi.comnih.gov

Non-covalent BTK Inhibitors: Non-covalent inhibitors, such as pirtobrutinib, are designed to bind to BTK in a different manner and are not affected by C481S mutations. nih.govtargetedonc.com Therefore, they often remain effective in patients who have developed resistance to acalabrutinib via this mechanism. However, the emergence of other BTK mutations, such as the gatekeeper mutation T474I or the kinase-impaired L528W mutation during acalabrutinib treatment, can potentially confer cross-resistance to non-covalent inhibitors. ashpublications.orgtargetedonc.com

Table 2: Cross-Resistance Implications of Acalabrutinib Resistance Mutations

Acalabrutinib Resistance Mutation Effect on Other Covalent BTK Inhibitors (e.g., Ibrutinib, Zanubrutinib) Effect on Non-Covalent BTK Inhibitors (e.g., Pirtobrutinib) Reference
BTK C481S Confers cross-resistance. Generally remains sensitive. mdpi.comnih.govtargetedonc.com
BTK T474I May confer cross-resistance. Can confer cross-resistance. ashpublications.orgtargetedonc.com
BTK L528W May confer cross-resistance. Can confer cross-resistance. ashpublications.orgtargetedonc.com
PLCG2 mutations May confer cross-resistance. May confer cross-resistance as it bypasses BTK. nih.govnih.gov

Methodological Approaches for Resistance Mechanism Elucidation

Several laboratory techniques are employed to identify and study the mechanisms of resistance to acalabrutinib:

Next-Generation Sequencing (NGS): Targeted deep sequencing of genes known to be involved in resistance, such as BTK and PLCG2, is a primary method for detecting resistance mutations in patient samples. ashpublications.orgoncpracticemanagement.com This can be performed on peripheral blood mononuclear cells, bone marrow, or lymph node samples. cllsociety.orgashpublications.org

Digital Droplet PCR (ddPCR): This highly sensitive technique can be used to detect and quantify specific known mutations, such as BTK C481S, at very low variant allele frequencies. ashpublications.orgoncpracticemanagement.com

Functional Assays: In vitro studies using cell lines engineered to express specific mutations are crucial for confirming that a particular mutation directly confers resistance to acalabrutinib. jnjmedicalconnect.com These assays can measure cell viability, BTK activity, and downstream signaling in the presence of the drug.

Liquid Biopsy: Analysis of circulating tumor DNA (ctDNA) from blood samples offers a non-invasive way to monitor for the emergence of resistance mutations over time. frontiersin.org

Structural Biology: Techniques like X-ray crystallography can be used to visualize how mutations alter the structure of the BTK protein and its interaction with acalabrutinib, providing a molecular understanding of resistance. jnjmedicalconnect.com

Advanced Formulation Science and Biopharmaceutical Research of Acalabrutinib Maleate

Rationale for Maleate (B1232345) Salt Formulation

The selection of a salt form is a critical step in drug development, aimed at improving the physicochemical and biopharmaceutical properties of a drug molecule. For acalabrutinib (B560132), the maleate salt was chosen to address key challenges associated with the free base, namely its solubility, manufacturability, and pH-dependent bioavailability.

Acalabrutinib free base is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility. google.comnih.gov This low solubility, particularly at higher pH levels, can limit its dissolution and subsequent absorption in the gastrointestinal tract. google.com The maleate salt of acalabrutinib was developed to improve upon these characteristics. While initial assessments of acalabrutinib maleate salt samples suggested they might not achieve the necessary solubility and dissolution rates to overcome the limitations of the free base, further development of a crystalline this compound monohydrate (Form A) proved successful. google.com This form, while thermodynamically stable, initially presented potential manufacturing challenges. google.com However, processes were developed to produce a solid dosage form with acceptable physical and pharmacological properties, including dissolution, stability, and manufacturability. google.com The use of the maleate salt allows for supersaturation in certain buffered solutions compared to the free base at an equivalent final pH. google.com

The crystalline structure of this compound monohydrate Form A has been well-characterized, ensuring batch-to-batch consistency, a crucial aspect of manufacturability. google.com Techniques such as micronization can be employed to achieve a desired particle size distribution, further optimizing the solubility profile for pharmaceutical compositions. tdcommons.org

Table 1: Physicochemical Properties of Acalabrutinib and its Formulations

Property Acalabrutinib Free Base This compound
BCS Class II (High Permeability, Low Solubility) google.comnih.gov Not explicitly classified, but formulated to improve solubility google.com
Solubility Profile pH-dependent, with decreasing solubility as pH increases google.com Exhibits improved solubility characteristics, including supersaturation in certain conditions google.com
Crystalline Form Crystalline Form I researchgate.net Crystalline Maleate Monohydrate Form A google.com
Manufacturability Established Initially presented challenges, but processes were developed for consistent production google.com

A significant challenge with the acalabrutinib free base capsule formulation is its pH-dependent bioavailability. nih.gov The solubility of the free base decreases as the pH of the stomach increases. google.com This is particularly problematic in patients who are also taking acid-reducing agents (ARAs) like proton pump inhibitors (PPIs), which can lead to reduced drug absorption and therapeutic efficacy. researchgate.netnih.gov

The this compound tablet formulation was specifically designed to overcome this issue. nih.govacs.org This formulation demonstrates pH-independent release, mitigating the impact of elevated gastric pH on drug absorption. nih.govnih.gov Clinical studies in healthy subjects have shown that the this compound tablet is substantially bioequivalent to the capsule dosage form in normal acidic stomach conditions. google.com Crucially, it provides less variability in acalabrutinib pharmacokinetics over a broader range of stomach pH conditions, allowing for co-administration with PPIs without the need for dose staggering. nih.govgoogle.com This improved formulation provides a significant therapeutic advantage for patients who require concomitant ARA therapy. nih.govacs.org

Physiologically Based Biopharmaceutics Modeling (PBBM)

Physiologically based biopharmaceutics modeling (PBBM) has emerged as a powerful tool in modern drug development. These models integrate in vitro data with in vivo physiological parameters to simulate and predict the pharmacokinetic performance of a drug product. For this compound, PBBM has been instrumental in formulation development, risk assessment, and establishing a robust understanding of its in vivo behavior.

A PBBM was developed for this compound tablets, building upon a previously established model for the acalabrutinib capsule formulation. nih.govacs.org This model was a key component in establishing the drug product's dissolution specification, ensuring that it would be safe and effective for all patients, including those on acid-reducing agents. nih.govacs.org The model allowed for the prediction of drug exposure from virtual batches with slower dissolution profiles than the clinical target, providing a "safe space" for manufacturing specifications that is larger than what would be determined by bioequivalence studies alone. nih.gov

The PBBM for acalabrutinib integrates various factors, including the drug's solubility at different pH levels, particle size distribution, and the impact of physiological variables like gastric pH and transit times. acs.orgnih.gov This mechanistic approach allows for a deeper understanding of how formulation and physiological factors interact to influence drug absorption. nih.govnih.gov

Parameter sensitivity analysis (PSA) is a critical component of PBBM, used to identify the key physiological and drug-related parameters that have the most significant impact on a drug's pharmacokinetic profile. nih.gov For acalabrutinib, PSA revealed that several parameters could influence its exposure (Cmax and AUC). nih.gov

Among the influential parameters identified through PSA were CYP3A4 metabolism kinetics, small intestine transit times, and fluid volumes in the small intestine and colon. nih.gov Notably, for the acalabrutinib capsule model, which formed the basis for the maleate tablet model, CYP3A4 Vmax and gastric residence time were identified as particularly critical and were incorporated into the model with individual fitting to better capture in vivo variability. nih.gov This analysis helps to focus on the most critical factors that need to be controlled or accounted for to ensure consistent drug performance.

Table 2: Key Parameters Identified in Sensitivity Analysis for Acalabrutinib PBBM

Parameter Category Influential Parameters Impact on Acalabrutinib Exposure (Cmax and AUC)
Drug-Related CYP3A4 Metabolism Kinetics (Vmax) Significant nih.gov
Physiological Gastric Residence Time Significant nih.gov
Small Intestine Transit Times Significant nih.gov
Small Intestine and Colon Fluid Volumes Significant nih.gov
Ascending Colon pH Significant nih.gov

The integration of dissolution data into the PBBM for acalabrutinib has been crucial for establishing a mechanistic understanding of its in vivo performance and for developing more robust in vitro-in vivo correlations (IVIVC). researchgate.netnih.gov An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).

For acalabrutinib, the PBBM can distinguish between the effects of dissolution and first-pass metabolism on drug exposure. nih.govsci-hub.ru This allows for a more accurate prediction of how changes in in vitro dissolution under various conditions will translate to in vivo pharmacokinetics. nih.gov The model has been successfully used to predict the clinical pharmacokinetics of different batches of acalabrutinib with varying in vitro dissolution profiles, even under challenging conditions such as co-administration with proton pump inhibitors or acidic beverages. researchgate.netnih.govumd.edu This robust IVIVC provides confidence in the quality control methods used for manufacturing and ensures that the in vitro dissolution test is a reliable indicator of in vivo performance. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Insights of Acalabrutinib Maleate

Design Principles for Acalabrutinib (B560132) Maleate (B1232345) as a Covalent Inhibitor

The rational design of acalabrutinib as a targeted covalent inhibitor was a deliberate process aimed at maximizing potency and selectivity while minimizing adverse effects associated with off-target kinase inhibition. spandidos-publications.comresearchgate.net Covalent inhibitors offer distinct advantages, including high binding energies and prolonged drug-target engagement, which can lead to more sustained therapeutic effects at lower doses. researchgate.netcas.org

Acalabrutinib was engineered to form an irreversible, covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of BTK. nih.govnih.govfrontiersin.org This mechanism effectively shuts down the kinase's activity, which is crucial for B-cell proliferation and survival. nih.govnih.gov

A key element of its design is the electrophilic "warhead"—the part of the molecule that forms the covalent bond. Acalabrutinib features a 2-butynamide moiety for this purpose. nih.govfrontiersin.orgresearchgate.net This butynamide group has a reduced intrinsic reactivity compared to the acrylamide (B121943) warhead found in ibrutinib (B1684441). researchgate.net This design follows a "Goldilocks principle," where the warhead is reactive enough to bind to BTK but not so reactive that it indiscriminately binds to other proteins, a concern that often leads to side effects. cas.org This calculated reduction in reactivity is a primary contributor to acalabrutinib's improved safety profile, as it limits the inhibition of off-target kinases that also possess a reactive cysteine, such as the epidermal growth factor receptor (EGFR). frontiersin.orgresearchgate.net

Structure-Activity Relationships Governing BTK Affinity and Selectivity

The structural properties of acalabrutinib are finely tuned to govern its high affinity and remarkable selectivity for BTK. nih.govfrontiersin.org While it forms hydrogen bonds with key hinge region residues (E475 and M477) in the BTK active site, similar to other inhibitors, its unique structural features contribute to a differentiated binding profile. frontiersin.orgplos.orgresearchgate.net

Crystallographic studies show that acalabrutinib binds to the BTK kinase domain, locking it in an inactive conformation. nih.gov The molecule's 2-pyridylbenzamide group occupies a back pocket of the active site. nih.govplos.orgresearchgate.net However, this interaction is not believed to be the main driver of selectivity, as this pocket is highly conserved across many kinases. plos.org

PropertyAcalabrutinibIbrutinib
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
Binding Covalent, irreversible to Cys481Covalent, irreversible to Cys481
BTK IC50 ~3.0 - 5.1 nM researchgate.netfda.gov~0.5 nM
Selectivity High; minimal off-target activity on ITK, TEC, EGFR frontiersin.orgresearchgate.netLower; inhibits other kinases like ITK, TEC, EGFR nih.gov
Key Structural Moiety 2-pyridylbenzamide nih.govPhenoxy-phenyl
Reactive "Warhead" Butynamide frontiersin.orgresearchgate.netAcrylamide

Academic Perspectives on Synthetic Approaches and Chemical Optimization Strategies

The synthesis of acalabrutinib has been documented in various academic and patent literature, outlining multi-step processes to construct its complex architecture. One comprehensive synthesis involves the initial formation of the core imidazo[1,5-a]pyrazin-3-yl)pyrrolidine structure, followed by a Suzuki coupling reaction to attach the benzamide (B126) side chain, and culminating in the addition of the 2-butynoic acid warhead.

Beyond the initial synthesis, significant research has focused on optimizing the drug's formulation to overcome biopharmaceutical challenges. mdpi.com Acalabrutinib is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, meaning it has low aqueous solubility and high permeability. mdpi.comresearchgate.net This pH-dependent solubility can affect its absorption and bioavailability. researchgate.net

To address this, chemical and formulation optimization strategies have been explored:

Acalabrutinib Maleate Salt: The use of a maleate salt improves the compound's properties for formulation. researchgate.netnih.gov

Amorphous Solid Dispersions (ASDs): Formulating acalabrutinib into ASDs is an advanced approach to enhance its dissolution and bioavailability, mitigating the effects of gastric pH. nih.gov

Nanoparticle Formulations: Researchers have investigated encapsulating acalabrutinib in polymer-lipid hybrid nanoparticles (PLHNs) or other nanocarriers. mdpi.com These formulations can improve oral bioavailability by enhancing solubility and potentially leveraging lymphatic uptake pathways, bypassing some of the metabolic processes that limit drug exposure. mdpi.com

These optimization strategies are crucial for ensuring consistent and effective drug delivery, supporting the development of improved dosage forms like tablets that can be administered without concern for co-administration of acid-reducing agents. nih.gov

Comparison of this compound's Unique Chemical Structure with Other BTK Inhibitors

Acalabrutinib belongs to a class of second-generation BTK inhibitors developed to improve upon the first-in-class drug, ibrutinib. spandidos-publications.comtargetedonc.com While these drugs share the same therapeutic target, their distinct chemical structures lead to important differences in their pharmacological profiles. frontiersin.orgnih.gov

Key Structural and Functional Comparisons:

FeatureAcalabrutinibIbrutinibZanubrutinib (B611923)
Generation Second nih.govtargetedonc.comFirst nih.govSecond spandidos-publications.comtargetedonc.com
Binding Type Covalent, Irreversible nih.govCovalent, Irreversible nih.govCovalent, Irreversible targetedonc.com
Covalent Warhead Butynamide plos.orgAcrylamide plos.orgAcrylamide nih.gov
Selectivity Profile Highest selectivity for BTK; minimal off-target effects on EGFR, ITK, TEC. nih.govspandidos-publications.comnih.govLess selective; significant off-target inhibition of other kinases. nih.govMore selective than ibrutinib, but less active against ITK and TEC than acalabrutinib. spandidos-publications.comnih.gov
Associated AEs Fewer off-target adverse events reported. spandidos-publications.comHigher incidence of off-target effects like rash and cardiovascular events. spandidos-publications.comnih.govFavorable adverse event profile compared to ibrutinib. spandidos-publications.comtargetedonc.com

The most significant structural difference between acalabrutinib and other inhibitors like ibrutinib and zanubrutinib is the nature of the electrophilic warhead. plos.org Acalabrutinib's butynamide group is less reactive than the acrylamide moiety shared by ibrutinib and zanubrutinib. researchgate.netplos.org This distinction is central to acalabrutinib's "cleaner" kinase inhibition profile and improved tolerability. nih.govspandidos-publications.com

Future Research Trajectories for Acalabrutinib Maleate

Investigation of Novel Molecular Targets and Pathways Beyond BTK

While the primary mechanism of acalabrutinib (B560132) is the irreversible inhibition of BTK, emerging research is uncovering its effects on other molecular pathways, suggesting a broader therapeutic potential. nih.gov These investigations are pivotal in understanding the full spectrum of acalabrutinib's activity and identifying new clinical applications.

Role in Regulating Bile Acid Metabolism and Liver Disease

Recent studies suggest a novel role for acalabrutinib in metabolic regulation, specifically in the context of liver disease. Research indicates that acalabrutinib may alleviate metabolic dysfunction-associated steatotic liver disease by modulating bile acid (BA) metabolism. researchgate.netconsensus.app BAs are crucial signaling molecules that regulate their own metabolism, as well as lipid and glucose homeostasis. nih.gov Disruption in BA signaling is implicated in the progression of various liver diseases. nih.gov The gut microbiota plays a significant role in BA metabolism, and alterations in microbial BA profiles are linked to disease progression. researchgate.net The potential for acalabrutinib to influence these pathways opens a new avenue of research into its use for metabolic liver disorders. researchgate.netconsensus.app

Modulation of NKG2D Ligand Expression via IL-10/STAT3 Pathway

Acalabrutinib (also known as ACP-196) has been shown to modulate immune responses beyond its effect on B-cells. nih.govsemanticscholar.org One significant area of investigation is its ability to upregulate the expression of Natural Killer Group 2, Member D (NKG2D) ligands on cancer cells. nih.govresearchgate.net This upregulation enhances the ability of natural killer (NK) cells to recognize and eliminate tumor cells. nih.gov

Research has identified the Interleukin-10/Signal Transducer and Activator of Transcription 3 (IL-10/STAT3) pathway as a key mediator in this process. nih.govresearchgate.net In certain lymphoma cells, activating the B-cell receptor (BCR) signaling pathway reduces the expression of NKG2D ligands, IL-10, and phosphorylated STAT3 (p-STAT3). nih.govsemanticscholar.org Acalabrutinib, by inhibiting BTK, produces the opposite effect, leading to increased NKG2D ligand expression. nih.gov Studies have shown that inhibiting STAT3 directly also increases NKG2D ligand expression. nih.govnih.gov This suggests that acalabrutinib's immunomodulatory effects are, at least in part, mediated through the IL-10/STAT3 pathway, providing a new rationale for its use in cancer immunotherapy. nih.govresearchgate.net

Impact of BTK Inhibitors on the IL-10/STAT3 Pathway and NKG2D Ligand Expression
Condition/TreatmentEffect on IL-10/p-STAT3 LevelsEffect on NKG2D Ligand ExpressionReference
BCR Pathway Stimulation (with IgM antibodies)Significantly ReducedSignificantly Reduced nih.govresearchgate.net
Acalabrutinib (ACP-196) TreatmentIncreasedIncreased nih.gov
STAT3 Inhibitor TreatmentDecreased IL-10Increased nih.govsemanticscholar.org
IL-10 Neutralizing AntibodiesDecreased p-STAT3Increased nih.govsemanticscholar.org

Mechanistic Exploration of Combination Therapies with Acalabrutinib Maleate (B1232345)

To enhance therapeutic outcomes and overcome potential resistance, research is actively exploring the mechanisms of acalabrutinib in combination with other agents. patsnap.com Combining acalabrutinib with anti-CD20 monoclonal antibodies (e.g., rituximab (B1143277), obinutuzumab) or BCL-2 inhibitors (e.g., venetoclax) has shown promise. patsnap.comjnccn360.org These combinations aim to create synergistic effects by targeting different, complementary pathways involved in B-cell survival and proliferation. patsnap.com

For instance, the ECHO trial investigated acalabrutinib combined with bendamustine (B91647) and rituximab in previously untreated mantle cell lymphoma (MCL), demonstrating a significant improvement in progression-free survival compared to standard chemoimmunotherapy. pharmacytimes.com Ongoing trials are evaluating acalabrutinib in various combinations for several B-cell cancers, aiming to elucidate the molecular basis of their synergistic activity and identify optimal therapeutic partnerships. nih.govpharmacytimes.com

Development of Advanced Preclinical Models for Efficacy and Resistance Studies

To better predict clinical outcomes and study resistance mechanisms, there is a need for more sophisticated preclinical models. Spontaneously occurring canine B-cell lymphoma has emerged as a valuable model for human non-Hodgkin lymphoma (NHL) due to its many similarities in histology and response to therapy. nih.govresearchgate.net

Preclinical studies have evaluated acalabrutinib in canine models, demonstrating its ability to potently inhibit BTK activity in canine B-cell lymphoma cell lines and primary cells. nih.govresearchgate.net A clinical trial in 20 dogs with B-cell lymphoma found that acalabrutinib was generally well-tolerated and showed clinical activity. nih.gov These findings support the use of canine lymphoma as a relevant translational model to evaluate novel BTK inhibitors and study the development of resistance in a setting that more closely mimics the human disease. nih.govresearchgate.net Further development of such models, including patient-derived xenografts and genetically engineered mouse models, will be crucial for testing new combination therapies and strategies to overcome resistance.

Research into Novel Acalabrutinib Maleate Analogues and Derivatives

The development of acalabrutinib as a second-generation BTK inhibitor was driven by the goal of creating a more selective and potent molecule than ibrutinib (B1684441), thereby reducing off-target effects. nih.govdrugbank.com Future research in this area will likely focus on developing novel analogues and derivatives with even more refined properties.

Key areas of development include:

Improved Formulations: Research has already led to the development of an this compound tablet formulation that overcomes the pH-dependent absorption issues seen with the original capsule form. nih.govnih.gov This allows for co-administration with acid-reducing agents like proton pump inhibitors, expanding its utility for more patients. drugbank.comonclive.com

Next-Generation Covalent Inhibitors: While much focus is on noncovalent inhibitors, there is still potential to design new covalent analogues with different binding kinetics or improved selectivity profiles to further minimize off-target effects.

Targeted Delivery Systems: The development of drug delivery systems that specifically target malignant B-cells could enhance the efficacy of acalabrutinib while minimizing systemic exposure and potential side effects.

The crystal structure of the BTK kinase domain in complex with acalabrutinib has been determined, providing atomic-level insights into its binding mode. rcsb.org This structural information is invaluable for guiding the rational design of future BTK inhibitors and novel acalabrutinib analogues with superior therapeutic properties. rcsb.org

Q & A

Basic Research Questions

Q. What established pharmacokinetic parameters should be measured in preclinical studies of acalabrutinib maleate, and what methodologies ensure accuracy?

  • Answer : Key parameters include bioavailability, plasma half-life (t½), volume of distribution (Vd), and clearance (CL). Use LC-MS/MS for precise quantification of drug concentrations in plasma/tissue homogenates. Validate assays per FDA guidelines, including linearity, precision, and recovery rates. Ensure animal models (e.g., murine xenografts) are standardized for consistent sampling intervals .

Q. How should researchers design dose-response experiments to evaluate this compound’s BTK inhibition efficacy?

  • Answer : Employ a logarithmic dose range (e.g., 1 nM–10 µM) in cell-based assays (e.g., Ramos B-cell lines). Use Western blotting or flow cytometry to quantify phosphorylated BTK (pBTK) suppression. Include positive controls (e.g., ibrutinib) and negative controls (vehicle-only). Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC50 values .

Q. What statistical approaches are recommended for analyzing clinical trial data on this compound’s progression-free survival (PFS)?

  • Answer : Use Kaplan-Meier survival curves with log-rank tests for PFS comparisons between treatment arms. Adjust for covariates (e.g., baseline tumor burden) via Cox proportional hazards models. Report hazard ratios (HR) with 95% confidence intervals. Pre-specify stratification factors in the trial protocol to minimize bias .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo efficacy data for this compound be methodologically resolved?

  • Answer : Conduct in vitro-in vivo correlation (IVIVC) studies to identify confounding factors (e.g., protein binding, metabolic clearance). Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug exposure differences. Validate with tissue-specific pharmacokinetic sampling (e.g., lymph nodes) and pharmacodynamic markers (e.g., BTK occupancy) .

Q. What experimental strategies are effective in assessing synergistic effects of this compound with PI3K inhibitors to overcome drug resistance?

  • Answer : Design combination index (CI) assays using the Chou-Talalay method. Test sequential vs. concurrent dosing in primary CLL cells. Utilize RNA-seq to identify resistance pathways (e.g., BCL-2 upregulation). Validate synergy in PDX models with longitudinal BTK occupancy monitoring .

Q. How can researchers validate off-target interactions of this compound using high-throughput screening (HTS) and structural modeling?

  • Answer : Perform kinase profiling against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler). Use cryo-EM or molecular dynamics simulations to predict binding affinities to non-BTK kinases (e.g., TEC family). Confirm findings with CRISPR-edited cell lines lacking putative off-target kinases .

Methodological Best Practices

  • Data Reproducibility : Document all experimental conditions (e.g., buffer pH, incubation times) in supplementary materials. Share raw data and analysis scripts via repositories like Zenodo .
  • Literature Reviews : Prioritize studies from high-impact journals (e.g., Blood, Clinical Cancer Research) indexed in PubMed. Use citation managers (e.g., Zotero) to track references and avoid redundant hypotheses .
  • Conflict Resolution : For contradictory data, convene cross-disciplinary panels to review methodology (e.g., assay sensitivity, cohort demographics). Publish negative results in preprint servers to foster transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.